molecular formula C16H21FO3 B1325859 Ethyl 8-(4-fluorophenyl)-8-oxooctanoate CAS No. 898792-76-2

Ethyl 8-(4-fluorophenyl)-8-oxooctanoate

Cat. No. B1325859
CAS RN: 898792-76-2
M. Wt: 280.33 g/mol
InChI Key: OOMSAHDJCGZEKE-UHFFFAOYSA-N
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Description

Ethyl 8-(4-fluorophenyl)-8-oxooctanoate, also known as EFOPO, is a widely used reagent in laboratory experiments. It is a white crystalline powder that is soluble in water, ethanol, and propylene glycol. EFOPO is a versatile reagent with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and mechanism of action. EFOPO has a melting point of 70-72 °C and is stable in air and light.

Scientific Research Applications

Synthesis and Biological Activity

Ethyl (E,Z,E,E)-3,7-dimethyl-4-fluoro-9-(4-methoxy-2,3,6-trimethylphenyl)nonatetraenoate, a compound related to Ethyl 8-(4-fluorophenyl)-8-oxooctanoate, has shown marked regression of chemically induced skin papillomas in mice. This finding indicates its potential in dermatological applications and cancer research (Chan, Specian, & Pawson, 1982).

Crystal Structure Analysis

A study on the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, closely related to the compound of interest, involved detailed crystal structure analysis. This kind of research is crucial in understanding the molecular configurations and potential interactions of similar compounds in various scientific applications (Sapnakumari et al., 2014).

Antianxiety Agent Properties

Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a derivative, has been synthesized and evaluated as a central benzodiazepine receptor ligand. It exhibited potential as an antianxiety agent, indicating the therapeutic applications of related compounds (Anzini et al., 2008).

Anti-cancer Potential

Research on Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, another analogue, showed potent cytotoxic activity against various human cancer cell lines, suggesting its potential use in anti-cancer therapies (Riadi et al., 2021).

properties

IUPAC Name

ethyl 8-(4-fluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMSAHDJCGZEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645516
Record name Ethyl 8-(4-fluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898792-76-2
Record name Ethyl 4-fluoro-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-fluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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